1-[(2-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound classified under the category of dihydropyridine derivatives. Its unique structure features a chlorobenzyl group, a methoxy-5-methylphenyl moiety, and a dihydropyridine carboxamide core. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its biological activity and structural characteristics.
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions.
The molecular structure of 1-[(2-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is characterized by:
Using computational tools such as InChI and SMILES notation, the structure can be represented as:
InChI=1S/C21H19ClN2O3/c1-14-9-10-19(27-2)18(12-14)23-20(25)16-7-5-11-24(21(16)26)13-15-6-3-4-8-17(15)22/h3-12H,13H2,1-2H3,(H,23,25)
This compound can undergo various chemical reactions:
For oxidation, potassium permanganate or chromium trioxide may be used; for reduction, lithium aluminum hydride or sodium borohydride are common reducing agents.
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide likely involves:
The compound is expected to exhibit moderate solubility in organic solvents due to the presence of the methoxy group and the chlorobenzyl moiety.
Key properties include:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3